molecular formula C15H14FN3O B12807553 N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132687-05-9

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12807553
CAS No.: 132687-05-9
M. Wt: 271.29 g/mol
InChI Key: VROVGMGODBOTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the formation of the diazepine ring through cyclization reactions. Common reagents used in these reactions include ethylating agents, fluoromethylating agents, and various catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes several types of chemical reactions:

Scientific Research Applications

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other pyridodiazepines, such as:

The unique combination of the ethyl and fluoromethyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

132687-05-9

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

IUPAC Name

11-ethyl-6-(fluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H14FN3O/c1-2-18-12-7-3-4-8-13(12)19(10-16)15(20)11-6-5-9-17-14(11)18/h3-9H,2,10H2,1H3

InChI Key

VROVGMGODBOTLK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.